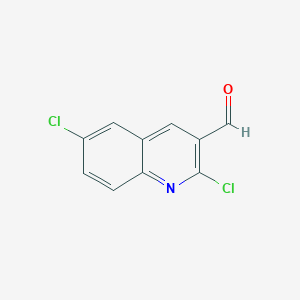
1-Phenylbutan-1-amine
Overview
Description
1-Phenylbutan-1-amine is an organic compound belonging to the class of phenylalkylamines. It consists of a phenyl group attached to a butan-1-amine structure. This compound is known for its stimulant properties and is structurally related to amphetamines, differing by the substitution of the methyl group with an ethyl group at the alpha position of the side chain .
Mechanism of Action
Target of Action
1-Phenylbutan-1-amine, also known as 4-Phenylbutylamine, is an experimental compound It’s structurally similar to phenylbutylamines, a class of compounds that typically interact with various receptors in the central nervous system .
Mode of Action
The exact mode of action of this compound is not well-documented. Given its structural similarity to phenylbutylamines, it may interact with its targets in a similar manner. Phenylbutylamines often act as agonists or antagonists at their target receptors, modulating the receptor’s activity and triggering downstream effects .
Biochemical Pathways
Phenylbutylamines, in general, can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s bioavailability, half-life, volume of distribution, and clearance rate are yet to be determined .
Result of Action
As an experimental compound, its effects are likely subject to ongoing research .
Biochemical Analysis
Biochemical Properties
1-Phenylbutan-1-amine plays a significant role in biochemical reactions, particularly as a stimulant. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the norepinephrine transporter, where this compound acts as a selective norepinephrine releasing agent . This interaction leads to increased levels of norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, this compound has been shown to interact with trace amine-associated receptor 1 (TAAR1), which modulates monoamine neurotransmission .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It primarily affects cells in the nervous system by increasing the release of norepinephrine, which in turn activates adrenergic receptors . This activation can lead to changes in gene expression related to neurotransmitter synthesis and degradation. Furthermore, this compound has been observed to alter cellular metabolism by increasing the rate of glycolysis and oxidative phosphorylation, providing more energy for cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the norepinephrine transporter, inhibiting its reuptake function and leading to an accumulation of norepinephrine in the synaptic cleft . This binding interaction enhances neurotransmission and stimulates adrenergic receptors. Additionally, this compound can inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines, further increasing the levels of neurotransmitters . These molecular interactions result in heightened neuronal activity and altered gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature but can degrade under extreme conditions . Short-term exposure to this compound leads to immediate increases in norepinephrine levels and enhanced cellular activity. Prolonged exposure can result in desensitization of adrenergic receptors and a decrease in cellular responsiveness . Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound acts as a mild stimulant, increasing locomotor activity and alertness . At higher doses, it can induce hyperactivity, anxiety, and even neurotoxicity . Threshold effects have been observed, where a specific dosage range produces maximal stimulant effects without adverse outcomes. Toxic effects at high doses include oxidative stress, neuronal damage, and alterations in neurotransmitter levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with specific transporters and binding proteins, facilitating its uptake and distribution within cells. Additionally, this compound can accumulate in certain tissues, such as the brain and liver, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . It can also be found in the Golgi apparatus, where it may influence protein processing and trafficking . Post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound, directing it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylbutan-1-amine can be synthesized through various methods, including reductive amination of carbonyl compounds. One common approach involves the reduction of 1-phenylbutan-1-one using a reducing agent such as sodium borohydride in the presence of a catalyst . Another method involves the reductive amination of benzyl halides using sodium borohydride and montmorillonite K-10 catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes utilize efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of biocatalysts, such as amine dehydrogenases, has also been explored for the production of chiral amines, including this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are commonly used electrophiles in substitution reactions.
Major Products:
Oxidation: Formation of 1-phenylbutan-1-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-Phenylbutan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on neurotransmitter systems.
Medicine: It is investigated for its stimulant properties and potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Phenylisobutylamine: A higher homologue of amphetamine with similar stimulant properties.
4-Phenylbutylamine: Another phenylalkylamine with a similar structure but different pharmacological profile.
Uniqueness: 1-Phenylbutan-1-amine is unique due to its selective norepinephrine releasing properties and reduced dopaminergic effects. This makes it a potential candidate for therapeutic applications with a lower risk of addiction compared to traditional amphetamines .
Properties
IUPAC Name |
1-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOXKVFLASIOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394072 | |
| Record name | 1-phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-19-7 | |
| Record name | 1-phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Phenylbutyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can transaminases be used to synthesize (S)-1-Phenylbutan-1-amine?
A1: Yes, the research demonstrates the successful use of the engineered transaminase variant Cv-ATA L59A for the asymmetric synthesis of (S)-1-Phenylbutan-1-amine. [] This enzyme exhibits good tolerance to high concentrations of isopropylamine, facilitating the production of (S)-1-Phenylbutan-1-amine in enantiomerically pure form (> 99% ee). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


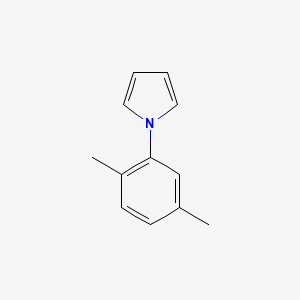
![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)
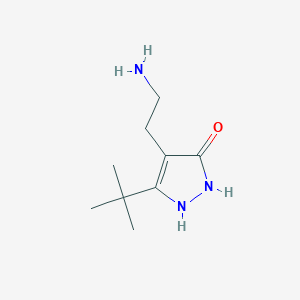

![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)
![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)

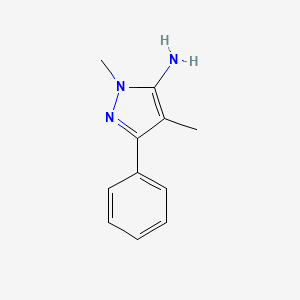
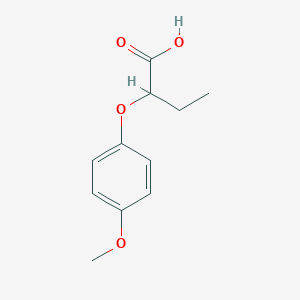
![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)
![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)
